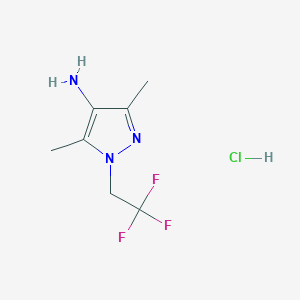
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
カタログ番号 B6281138
CAS番号:
2193725-87-8
分子量: 246.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acetaminophen, also known as paracetamol . Acetaminophen is a widely used analgesic and antipyretic .
Synthesis Analysis
While specific synthesis methods for this compound are not available, acetaminophen can be synthesized from p-aminophenol . The process involves solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy is a vibrational spectroscopic technique useful in chemical, pharmaceutical, and forensic sciences .Chemical Reactions Analysis
The compound might undergo reactions similar to those of acetaminophen. For instance, 4-acetamidophenyl triflimide (AITF), a crystalline stable reagent, is employed for the activation of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular formula, average mass, and monoisotopic mass of a compound can be determined .Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves the reaction of 4-acetamidophenyl magnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride, followed by the addition of (1S)-1-aminoindan-2-ol to form the final product.", "Starting Materials": [ "4-acetamidophenol", "magnesium", "bromine", "2,2-dimethylcyclopropanecarboxylic acid chloride", "(1S)-1-aminoindan-2-ol" ], "Reaction": [ "Step 1: Preparation of 4-acetamidophenyl magnesium bromide by reacting 4-acetamidophenol with magnesium and bromine in anhydrous ether.", "Step 2: Reaction of 4-acetamidophenyl magnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride in THF to form the corresponding carboxylic acid.", "Step 3: Addition of (1S)-1-aminoindan-2-ol to the reaction mixture to form the final product, (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide." ] } | |
CAS番号 |
2193725-87-8 |
製品名 |
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
分子式 |
C14H18N2O2 |
分子量 |
246.3 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-amino-1-(4-bromophenyl)piperidin-2-one
477739-53-0



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

